REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[C:13]([C:15](OC)=[O:16])[CH:12]=[CH:11][C:3]=1[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].C(OC(C1C=CC(C(O)=O)=CC=1Cl)=O)(C)(C)C>C1COCC1>[Cl:1][C:2]1[CH:14]=[C:13]([CH2:15][OH:16])[CH:12]=[CH:11][C:3]=1[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]
|
Name
|
1-tert-butyl 4-methyl 2-chloroterephthalate
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Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC(C)(C)C)C=CC(=C1)C(=O)OC
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1=C(C=C(C(=O)O)C=C1)Cl
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature until reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The ice bath was subsequently removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction is re-cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
another 19.5 mL of BH3-THF is added dropwise before the ice bath
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
TEMPERATURE
|
Details
|
Upon completion, the reaction is re-cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 3N HCl dropwise
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted two times with Ethyl Acetate
|
Type
|
EXTRACTION
|
Details
|
the organic layer was then extracted once with bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Magnesium Sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC(C)(C)C)C=CC(=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |